

Synthesis and Characterization of 2,7-Dibromocarbazole: A Technical Guide

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Compound of Interest

Compound Name: 2,7-Dibromocarbazole

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of **2,7-dibromocarbazole**, a key building block in the development of organic electronic materials and pharmaceuticals.^{[1][2][3][4]} This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic and analytical workflows to aid researchers in their laboratory work.

Core Properties and Applications

2,7-Dibromocarbazole, with the chemical formula $C_{12}H_7Br_2N$, is a halogenated aromatic heterocyclic compound.^[5] It typically appears as a white to light yellow or off-white powder or crystalline solid. This compound is a vital intermediate for synthesizing a range of organic materials, including polymers and small molecules used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). One notable application is its use as a precursor for PCDTBT, a polymer semiconductor employed in polymer solar cells. The bromine atoms at the 2 and 7 positions facilitate further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the construction of more complex molecular architectures.

Quantitative Data Summary

The physical and spectroscopic properties of **2,7-dibromocarbazole** are summarized in the tables below for easy reference.

Table 1: Physical and Chemical Properties

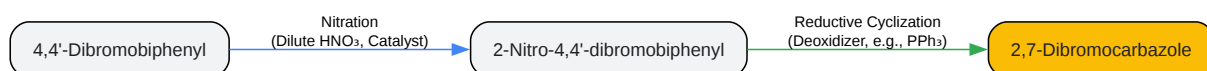
Property	Value	Reference
CAS Number	136630-39-2	
Molecular Formula	C ₁₂ H ₇ Br ₂ N	
Molecular Weight	325.00 g/mol	
Melting Point	225-234 °C	
Boiling Point	459.0 ± 25.0 °C	
Density	1.930 ± 0.06 g/cm ³	
Appearance	White to light yellow powder/crystals	
Solubility	Low in water, soluble in organic solvents like dichloromethane, acetone, and ethanol.	

Table 2: Spectroscopic Data

Technique	Data	Reference
^1H NMR (300 MHz, DMSO- d_6)	δ 11.55 (s, 1H, -NH), 8.13-8.10 (d, $J=8.4\text{Hz}$, 2H, H_5), 7.75-7.74 (d, $J=1.5\text{Hz}$, 2H, H_2), 7.37-7.34 (dd, $J_1=8.4\text{Hz}$, $J_2=1.8\text{Hz}$, 2H, H_4)	
^1H NMR (300 MHz, acetone- d_6)	δ 10.64 (s, 1H), 8.09 (d, $J = 8.4\text{ Hz}$, 2H), 7.75 (d, $J = 1.8\text{ Hz}$, 2H), 7.37 (dd, $J = 8.4, 1.8\text{ Hz}$, 2H)	
^{13}C NMR (75MHz, DMSO- d_6)	δ 141.74 (C_1), 123.05 (C_4), 122.89 (C_5), 121.95 (C_6), 119.66 (C_3), 114.81 (C_2)	
HRMS-EI (m/z)	$[\text{M}]^+$ calcd for $\text{C}_{12}\text{H}_7\text{Br}_2\text{N}$, 322.8945; found 322.8938 $[(^{79}\text{Br})(^{79}\text{Br})\text{M}]^+$, 324.8950 $[(^{79}\text{Br})(^{81}\text{Br})\text{M}]^+$, 326.8954 $[(^{81}\text{Br})(^{81}\text{Br})\text{M}]^+$	

Synthesis of 2,7-Dibromocarbazole

The most common and efficient synthesis of **2,7-dibromocarbazole** is a two-step process starting from 4,4'-dibromobiphenyl. The first step involves the nitration of 4,4'-dibromobiphenyl to form 2-nitro-4,4'-dibromobiphenyl, followed by a reductive cyclization to yield the final product.



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Caption: Synthetic pathway for **2,7-dibromocarbazole**.

Experimental Protocol: Synthesis

Step 1: Nitration of 4,4'-Dibromobiphenyl

- To a reaction flask, add 4,4'-dibromobiphenyl and 1,2-dichloroethane as the solvent.
- Add a catalytic amount of an aluminum or iron salt (e.g., AlCl_3 or FeCl_3).
- Heat the mixture to reflux (approximately 80-84 °C).
- Slowly add dilute nitric acid dropwise to the refluxing solution. The molar ratio of 4,4'-dibromobiphenyl to dilute nitric acid should be between 1:1.5 and 1:2.
- Maintain the reaction at 80-84 °C and monitor the reaction progress using HPLC until the starting material is consumed.
- After the reaction is complete, cool the mixture and separate the organic and aqueous layers.
- Extract the aqueous layer with 1,2-dichloroethane.
- Combine the organic layers and remove the solvent by distillation under reduced pressure.
- Recrystallize the crude product to obtain pure 2-nitro-4,4'-dibromobiphenyl.

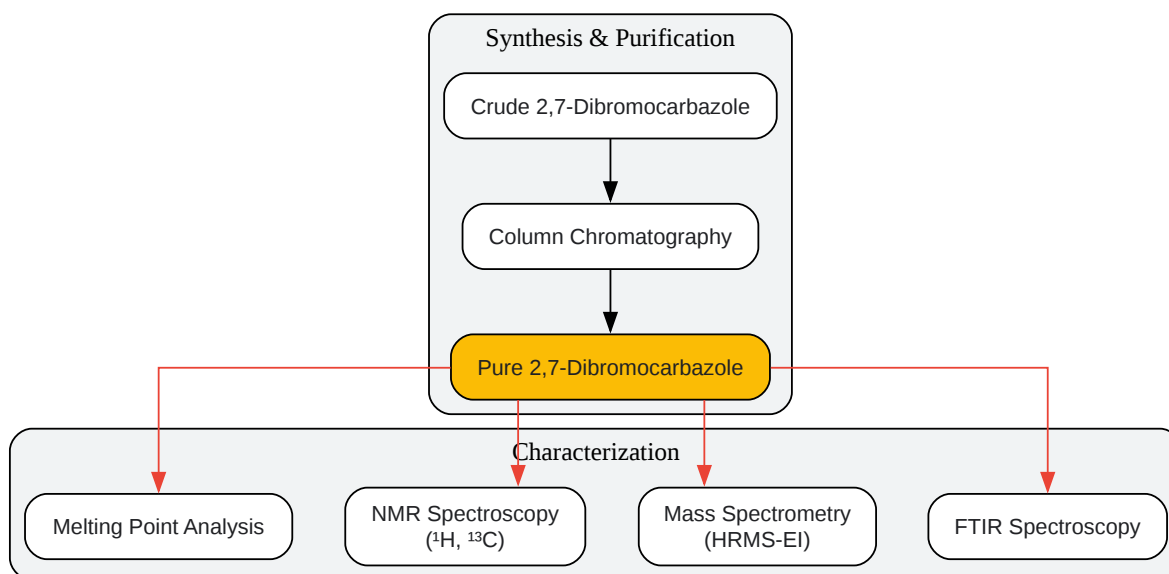
Step 2: Reductive Cyclization to **2,7-Dibromocarbazole**

- Under a nitrogen atmosphere, dissolve 2-nitro-4,4'-dibromobiphenyl in dichloromethane in a reaction flask.
- Add a deoxidizing agent. Several phosphine-based reagents can be used, such as triphenylphosphine (PPh_3), 2-diphenylphosphine-biphenyl, or tri(o-methylphenyl)phosphine. The molar ratio of 2-nitro-4,4'-dibromobiphenyl to the deoxidizer is typically in the range of 1:2.2 to 1:2.6.
- Stir the reaction mixture at room temperature. The reaction time can vary from 2 to 3 hours.
- Monitor the reaction by thin-layer chromatography (TLC).

- Once the reaction is complete, remove the dichloromethane by vacuum distillation.
- Purify the crude product by silica gel column chromatography. A common eluent system is a mixture of petroleum ether and ethyl acetate (e.g., 8:2 v/v) or dichloromethane and hexane (e.g., 1:5 v/v).
- Collect the fractions containing the product and evaporate the solvent to yield **2,7-dibromocarbazole** as an off-white powder. Yields can be high, ranging from 75% to nearly 90%.

Characterization of 2,7-Dibromocarbazole

A combination of spectroscopic and analytical techniques is used to confirm the identity and purity of the synthesized **2,7-dibromocarbazole**.



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Caption: Experimental workflow for the characterization of **2,7-dibromocarbazole**.

Experimental Protocols: Characterization

Melting Point Determination: The melting point of the purified **2,7-dibromocarbazole** is determined using a standard melting point apparatus. The observed melting point range should be compared with the literature values (225-234 °C) to assess purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare a sample by dissolving a few milligrams of the purified product in a suitable deuterated solvent (e.g., DMSO- d_6 , acetone- d_6 , or $CDCl_3$) in an NMR tube.
- Acquire 1H and ^{13}C NMR spectra using a spectrometer (e.g., 300 MHz or higher).
- Process the spectra and compare the chemical shifts (δ), coupling constants (J), and integration values with the data provided in Table 2 to confirm the molecular structure.

Mass Spectrometry (MS):

- Prepare a dilute solution of the sample in a suitable solvent.
- Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique, such as electron ionization (EI).
- The resulting mass spectrum should show the molecular ion peak $[M]^+$ and the characteristic isotopic pattern for a molecule containing two bromine atoms, confirming the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy:

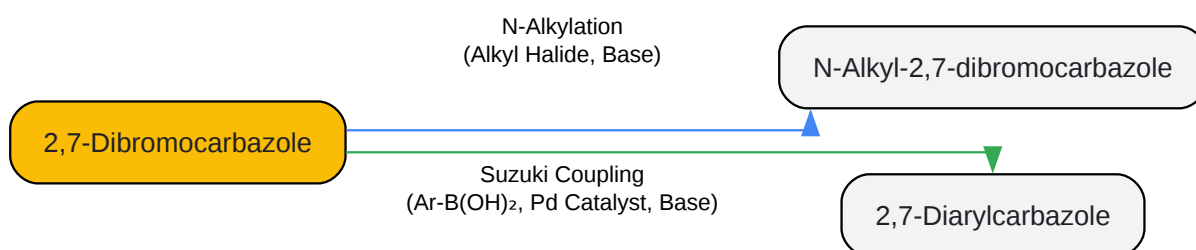
- Prepare a sample, for instance, as a KBr pellet or a thin film.
- Record the FTIR spectrum over the range of 4000-400 cm^{-1} .
- Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present in **2,7-dibromocarbazole**, such as N-H stretching and C-Br stretching vibrations.

Further Reactions

2,7-Dibromocarbazole is a versatile intermediate that can undergo further chemical transformations.

N-Alkylation: The nitrogen atom of the carbazole ring can be alkylated to modify the solubility and electronic properties of the molecule. This is often achieved by reacting **2,7-dibromocarbazole** with an alkyl halide in the presence of a base.

Suzuki-Miyaura Cross-Coupling: The bromo-substituents at the 2 and 7 positions are ideal for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various boronic acids or esters. This reaction allows for the introduction of aryl or other organic fragments, leading to the synthesis of a wide array of functional materials.



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Caption: Common subsequent reactions of **2,7-dibromocarbazole**.

This technical guide provides a solid foundation for the synthesis and characterization of **2,7-dibromocarbazole**. By following the detailed protocols and utilizing the provided data, researchers can confidently prepare and verify this important chemical intermediate for their specific applications in materials science and drug discovery.

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